4-(Butan-2-yloxy)piperidine
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Overview
Description
4-(Butan-2-yloxy)piperidine is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms
Preparation Methods
The synthesis of 4-(Butan-2-yloxy)piperidine can be achieved through several routes. One common method involves the reaction of piperidine with butan-2-ol in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
4-(Butan-2-yloxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidines and their derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Butan-2-yloxy)piperidine involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-(Butan-2-yloxy)piperidine can be compared with other piperidine derivatives, such as:
4-(Methoxy)piperidine: This compound has a similar structure but with a methoxy group instead of a butan-2-yloxy group. It exhibits different reactivity and biological activity.
4-(Ethoxy)piperidine: Another similar compound with an ethoxy group, which also shows distinct chemical and biological properties.
4-(Propoxy)piperidine: This derivative has a propoxy group and is used in different synthetic applications.
The uniqueness of this compound lies in its specific reactivity and potential applications, which are influenced by the presence of the butan-2-yloxy group. This group imparts distinct chemical properties, making it suitable for specific synthetic and research purposes.
Properties
IUPAC Name |
4-butan-2-yloxypiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-8(2)11-9-4-6-10-7-5-9/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGPVVWLSESFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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